molecular formula C12H16N2 B3170906 4-(3,4-dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline CAS No. 946386-39-6

4-(3,4-dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline

Cat. No.: B3170906
CAS No.: 946386-39-6
M. Wt: 188.27 g/mol
InChI Key: MAQXGFBLXRXGSE-UHFFFAOYSA-N
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Description

4-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline is a compound that features a pyrrole ring fused with an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with aniline derivatives in the presence of a catalytic amount of iron (III) chloride . Another method includes the cyclization of vinyl azides with ethyl 4,4,4-trifluoro-3-oxobutanoate, catalyzed by silver .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.

    Reduction: Reduction reactions can convert the pyrrole ring to pyrrolidines.

    Substitution: Electrophilic substitution reactions can occur on the aniline moiety.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyrrolinones and other oxidized derivatives.

    Reduction: Pyrrolidines and related compounds.

    Substitution: N-substituted pyrroles and aniline derivatives.

Scientific Research Applications

4-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A simpler analog with a single pyrrole ring.

    Aniline: A basic aromatic amine without the pyrrole ring.

    N-Substituted Pyrroles: Compounds with various substituents on the nitrogen atom of the pyrrole ring.

Uniqueness

4-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline is unique due to its combined pyrrole-aniline structure, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not observed in simpler analogs .

Properties

IUPAC Name

4-(3,4-dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-14(2)11-7-5-10(6-8-11)12-4-3-9-13-12/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQXGFBLXRXGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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